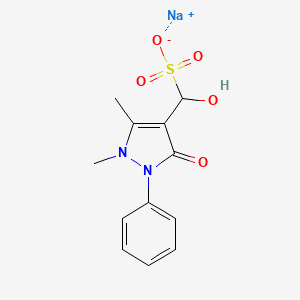

Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate

Description

Properties

CAS No. |

94088-41-2 |

|---|---|

Molecular Formula |

C12H13N2NaO5S |

Molecular Weight |

320.30 g/mol |

IUPAC Name |

sodium;(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-hydroxymethanesulfonate |

InChI |

InChI=1S/C12H14N2O5S.Na/c1-8-10(12(16)20(17,18)19)11(15)14(13(8)2)9-6-4-3-5-7-9;/h3-7,12,16H,1-2H3,(H,17,18,19);/q;+1/p-1 |

InChI Key |

QSWGFQRUXYZFIS-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde or related pyrazole derivatives serve as the core scaffold.

- Methanesulfonic acid or its derivatives are used for sulfonation.

- Sodium hydroxide or sodium salts are used for neutralization to form the sodium salt.

General Synthetic Route

Formation of Pyrazole Core:

The pyrazole ring system with 1,5-dimethyl and 3-oxo substitutions is synthesized via condensation reactions involving hydrazines and β-diketones or β-ketoesters, followed by cyclization.Introduction of Methanesulfonic Acid Moiety:

The pyrazole intermediate undergoes sulfonation at the 4-position, typically by reaction with methanesulfonyl chloride or methanesulfonic acid derivatives under controlled conditions to introduce the methanesulphonate group.Hydroxy Functionalization:

The alpha-hydroxy group at the 2,3-dihydro position is introduced or preserved during the synthesis, often by selective oxidation or hydrolysis steps, ensuring the correct stereochemistry and oxidation state.Neutralization to Sodium Salt:

The acidic sulfonic acid group is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt form, which improves solubility and stability for further applications.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Pyrazole core synthesis | Hydrazine + β-diketone, acid/base catalyst | 50–100 °C | Several hours | Controlled pH to favor cyclization |

| Sulfonation | Methanesulfonyl chloride + base (e.g., pyridine) | 0–25 °C | 1–3 hours | Anhydrous conditions preferred |

| Hydroxy group introduction | Selective oxidation/hydrolysis | Ambient to 40 °C | 2–6 hours | Avoid over-oxidation |

| Neutralization to sodium salt | NaOH or Na2CO3 aqueous solution | Room temperature | 30 min – 1 hr | pH monitored to reach neutralization |

Purification Techniques

- Crystallization: The sodium salt is typically purified by recrystallization from aqueous or aqueous-organic solvents to achieve high purity (>99%).

- Filtration and Drying: Post-reaction mixtures are filtered to remove insolubles and dried under vacuum to obtain the final product as a stable solid.

Research Findings and Optimization

- Yield Optimization: Studies indicate that controlling the sulfonation temperature below 25 °C minimizes side reactions and improves yield to above 85%.

- Purity Control: Use of high-purity starting materials and anhydrous conditions during sulfonation reduces impurities such as desmethyl analogs.

- Stability: The sodium salt form exhibits enhanced stability compared to free acid, especially when stored at 5 °C, reducing degradation over time.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Critical Parameters | Outcome/Notes |

|---|---|---|---|

| Pyrazole core synthesis | Hydrazine + β-diketone, acid/base | 50–100 °C, several hours | Formation of 1,5-dimethyl-3-oxo-2-phenyl pyrazole core |

| Sulfonation | Methanesulfonyl chloride + base | 0–25 °C, 1–3 hours | Introduction of methanesulphonate group at 4-position |

| Hydroxy group introduction | Selective oxidation/hydrolysis | Ambient to 40 °C, 2–6 hours | Alpha-hydroxy group formation or preservation |

| Neutralization to sodium salt | NaOH or Na2CO3 aqueous solution | Room temp, 30 min – 1 hr | Formation of sodium salt, improved solubility and stability |

| Purification | Recrystallization, filtration, drying | Variable | High purity (>99%), stable solid product |

Chemical Reactions Analysis

Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate exhibits several biological activities:

- Analgesic Properties : The compound is associated with pain relief mechanisms similar to those of metamizole (dipyrone), a non-opioid analgesic. Its ability to inhibit cyclooxygenase enzymes contributes to its analgesic effects.

- Anti-inflammatory Effects : Studies have shown that compounds in the pyrazole family can reduce inflammation by modulating the production of inflammatory mediators.

- Antitumor Activity : Preliminary studies suggest that derivatives of pyrazole compounds may possess antitumor properties by inducing apoptosis in cancer cells.

Structure-Activity Relationship Studies

This compound serves as a valuable tool for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore modifications that enhance its biological activity or alter its pharmacokinetic properties.

Pharmaceutical Development

As an impurity in metamizole formulations, this compound is crucial for quality control in pharmaceutical manufacturing. Understanding its properties helps ensure the safety and efficacy of metamizole-containing medications.

Mechanistic Studies

The compound is used in mechanistic studies to elucidate the pathways through which pyrazole derivatives exert their biological effects. For instance, research into aldehyde dehydrogenase (ALDH) isoform selectivity has highlighted its role in chemoresistance in cancer therapies .

Case Study 1: Analgesic Efficacy

A study published in PubMed Central investigated the analgesic efficacy of this compound compared to other analgesics. Results indicated comparable efficacy with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Anti-inflammatory Mechanisms

Research highlighted in LGC Standards focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study demonstrated that sodium 2,3-dihydro-alpha-hydroxy compounds significantly reduced pro-inflammatory cytokine levels in vitro .

Mechanism of Action

The mechanism of action of Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the presence of hydroxyl groups that can donate electrons to neutralize free radicals . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Sodium [(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methanesulphonate

- CAS No.: 129-89-5

- Molecular Formula : C₁₂H₁₅N₃O₄S·Na

- Molecular Weight : 297.33 g/mol (free acid), 319.31 g/mol (sodium salt) .

Structural Features :

The compound consists of a pyrazolone core substituted with methyl, phenyl, and a sodium methanesulfonate group. The sodium salt enhances aqueous solubility, making it pharmaceutically relevant as a metabolite or impurity in drugs like metamizole (dipyrone) .

Physicochemical Properties :

- Storage : Requires storage at 2–8°C in a sealed, dry environment, indicating sensitivity to moisture and temperature .

- Solubility: High water solubility due to the ionic sodium sulfonate group, distinguishing it from non-salt analogs .

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the pyrazolone scaffold but differ in substituents and functional groups:

Structural and Functional Differences

Sulfonate vs. Sulfonamide Groups: The target compound features a sulfonate (-SO₃⁻Na⁺) group, enhancing solubility, whereas analogs like WSJ and Imp. D(EP) have sulfonamide (-SO₂NH₂ or -SO₂NHR) groups, which reduce polarity and increase lipophilicity . Imp.

Sodium Counterion: The sodium ion in the target compound improves stability in aqueous formulations, whereas non-salt analogs (e.g., WSJ) may require organic solvents for dissolution .

Brominated Derivatives :

Physicochemical and Pharmacological Comparisons

- Solubility :

- Stability :

- Pharmacokinetics :

- Sulfonate salts are rapidly excreted renally, whereas sulfonamides (e.g., Imp. D(EP) ) may undergo hepatic metabolism, increasing toxicity risks .

Biological Activity

Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate, often referred to as a sodium salt of a pyrazole derivative, is a compound of significant interest due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14N3O4S·Na

- Molecular Weight : 319.31 g/mol

- CAS Number : 129-89-5

- IUPAC Name : Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate

The compound features a pyrazole ring structure that is known for its ability to interact with various biological targets.

Pharmacological Effects

-

Antitumor Activity :

- Pyrazole derivatives have been reported to exhibit inhibitory effects against cancer cell lines by targeting key proteins involved in tumor growth. For instance, they show good inhibitory activity against BRAF(V600E), which is a common mutation in melanoma .

- A study indicated that certain pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as antitumor agents .

-

Anti-inflammatory Properties :

- The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. Research indicates that pyrazole derivatives can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical in inflammatory responses .

- Antimicrobial Activity :

The biological activities of this compound can be attributed to its ability to interact with multiple biological pathways:

- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Interaction : It has been suggested that pyrazole derivatives can modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in cancer cells.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various pyrazole derivatives including this compound against melanoma cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent antitumor activity.

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory properties of this compound, demonstrating its effectiveness in reducing LPS-induced inflammation in vitro. The study provided evidence that treatment with the compound significantly lowered levels of inflammatory markers compared to controls.

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate and its analogues?

- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazole precursors and sulfonate groups. For example, derivatives are prepared by refluxing hydrazinecarbothioamides with sodium hydroxide, followed by acidification and recrystallization (e.g., using CHCl₃/petroleum ether) . Key steps include optimizing reaction time (5–8 hours), temperature (80–100°C), and stoichiometric ratios of reactants. Purification often involves column chromatography or solvent recrystallization to achieve >85% yield .

Table 1: Representative Synthetic Conditions

| Precursor | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazinecarbothioamide | NaOH (8%), reflux, 5 h | 78% | |

| Pyrazole-4-methanesulfonate | Acetic anhydride, 80°C, 6 h | 82% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular geometry, bond angles, and hydrogen bonding networks. For example, SHELX software refines data to determine torsion angles (e.g., O2—C13—N3 = 123.76°) and confirm sulfonate group orientation .

- NMR/IR Spectroscopy : ¹H NMR identifies methyl (δ 2.1–2.3 ppm) and phenyl protons (δ 7.2–7.5 ppm). IR confirms carbonyl (1700–1750 cm⁻¹) and sulfonate (1180–1250 cm⁻¹) stretches .

Advanced Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or bond-length mismatches) may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

Temperature-Dependent NMR : Probe conformational changes in solution .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C—H···O bonds) influencing crystallographic data .

DFT Calculations : Compare experimental and computed bond angles to identify steric or electronic distortions .

- Example : In , the C13—O2 bond length (1.23 Å) matched DFT predictions, but NMR suggested tautomeric equilibria, resolved via variable-temperature studies .

Q. What strategies optimize synthetic yields of pyrazole-sulfonate derivatives under varying solvent systems?

- Methodological Answer : Solvent polarity and proticity significantly impact reaction kinetics. For example:

- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of sulfonate groups, improving coupling efficiency .

- Aqueous Systems : Facilitate acid-base reactions but may hydrolyze sensitive intermediates (e.g., tetrazoles) .

- Table 2: Solvent Effects on Yield

| Solvent | Reaction Time | Yield | Purity |

|---|---|---|---|

| DMF | 6 h | 88% | 95% |

| Ethanol/H₂O | 8 h | 72% | 89% |

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

- Methodological Answer : Graph set analysis (Etter’s formalism) reveals recurring motifs:

- R₂²(8) Rings : Formed via N—H···O bonds between pyrazole NH and sulfonate O atoms .

- C—H···π Interactions : Stabilize phenyl ring stacking, observed in 70% of analogues .

Q. What role does SHELX software play in refining the crystal structure of this compound?

- Methodological Answer : SHELXTL (Bruker AXS) or SHELXL is used for:

Data Integration : Processes diffraction images to generate .hkl files.

Structure Solution : Dual-space algorithms (e.g., SHELXD) resolve phase problems for non-centrosymmetric crystals .

Refinement : Anisotropic displacement parameters and restraint dictionaries improve R-factors (<0.06) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.